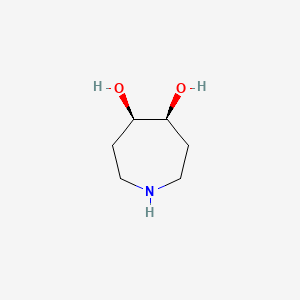
Rel-(4S,5R)-azepane-4,5-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R,5S)-azepane-4,5-diol is a chiral compound with a seven-membered ring structure containing two hydroxyl groups at the 4th and 5th positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5S)-azepane-4,5-diol typically involves the use of chiral starting materials and stereoselective reactions. One common method involves the reduction of azepane-4,5-dione using a chiral reducing agent to achieve the desired stereochemistry. The reaction is usually carried out under mild conditions to prevent over-reduction and to maintain the integrity of the azepane ring.
Industrial Production Methods
Industrial production of (4R,5S)-azepane-4,5-diol may involve the use of biocatalysts or enzymatic processes to achieve high enantioselectivity. These methods are advantageous as they can be more environmentally friendly and cost-effective compared to traditional chemical synthesis.
化学反応の分析
Types of Reactions
(4R,5S)-azepane-4,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to form the corresponding azepane-4,5-diol.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.
Substitution: Tosyl chloride or mesyl chloride can be used to convert the hydroxyl groups into better leaving groups for subsequent substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of (4R,5S)-azepane-4,5-diol can yield azepane-4,5-dione, while reduction can produce the corresponding diol.
科学的研究の応用
Chemistry
In chemistry, (4R,5S)-azepane-4,5-diol is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for the development of enantioselective catalysts and ligands.
Biology
In biological research, (4R,5S)-azepane-4,5-diol can be used to study enzyme-substrate interactions and to develop inhibitors for specific enzymes. Its structural similarity to certain natural products makes it a useful tool for probing biological pathways.
Medicine
In medicinal chemistry, (4R,5S)-azepane-4,5-diol is investigated for its potential therapeutic applications. It can serve as a scaffold for the design of new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, (4R,5S)-azepane-4,5-diol can be used in the production of fine chemicals and pharmaceuticals. Its chiral nature makes it valuable for the synthesis of enantiomerically pure compounds.
作用機序
The mechanism of action of (4R,5S)-azepane-4,5-diol depends on its specific application. In enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary depending on the specific enzyme or receptor being targeted.
類似化合物との比較
Similar Compounds
(4R,5S)-4,5-dimethyloctane: Another chiral compound with a similar ring structure but different functional groups.
(4R,5S)-4,5-diphenyl-2-oxazolidinone: A compound with a similar stereochemistry but different ring size and functional groups.
Uniqueness
(4R,5S)-azepane-4,5-diol is unique due to its seven-membered ring structure and the presence of two hydroxyl groups. This combination of features makes it particularly valuable for applications requiring specific stereochemistry and functional group compatibility.
特性
分子式 |
C6H13NO2 |
|---|---|
分子量 |
131.17 g/mol |
IUPAC名 |
(4S,5R)-azepane-4,5-diol |
InChI |
InChI=1S/C6H13NO2/c8-5-1-3-7-4-2-6(5)9/h5-9H,1-4H2/t5-,6+ |
InChIキー |
HQISGUDQAWZSMV-OLQVQODUSA-N |
異性体SMILES |
C1CNCC[C@@H]([C@@H]1O)O |
正規SMILES |
C1CNCCC(C1O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


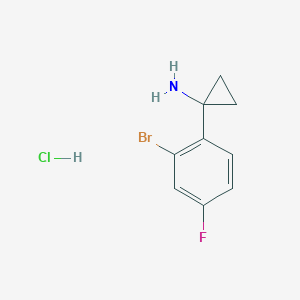
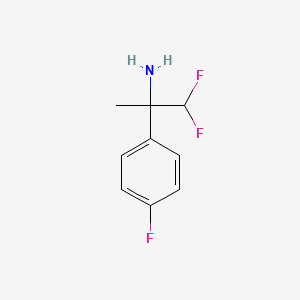
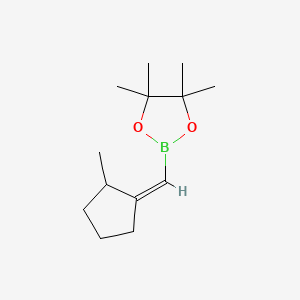
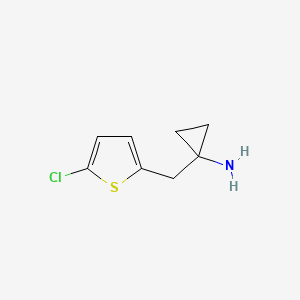


amine](/img/structure/B13527376.png)


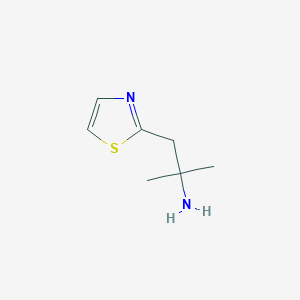
![1-Imidazo[1,2-A]pyrazin-3-YL-N-methylmethanamine](/img/structure/B13527404.png)


![Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)
